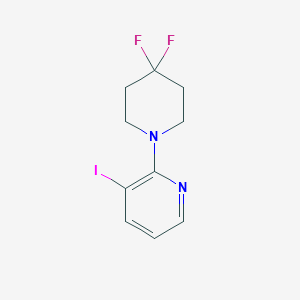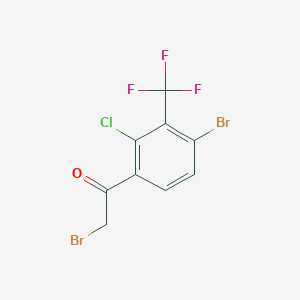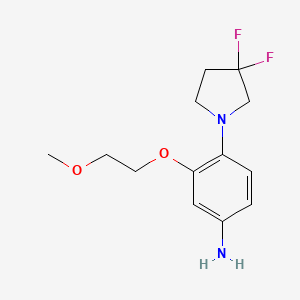
2-(Difluoromethyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)biphenyl is an organic compound characterized by the presence of a difluoromethyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethylating agents such as FSO₂CF₂CO₂TMS, CF₂N₂, and HCF₂SO₂R are used . These reagents generate difluorocarbene under neutral or basic conditions, which then inserts into various bonds, forming difluoromethylated products.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)biphenyl often employs large-scale difluoromethylation processes. These methods leverage metal-based catalysts to transfer the CF₂H group to aromatic substrates efficiently . The process conditions are optimized to ensure high yield and purity, making the compound suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)biphenyl undergoes various chemical reactions, including:
Oxidation: The difluoromethyl group can be oxidized to form difluoromethyl alcohols or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products:
Oxidation: Difluoromethyl alcohols, ketones.
Reduction: Methylated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)biphenyl has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)biphenyl exerts its effects involves the interaction of the difluoromethyl group with various molecular targets. The strong electron-withdrawing nature of the difluoromethyl group influences the compound’s reactivity and binding affinity to biological targets. This property is exploited in drug design to enhance the efficacy and selectivity of therapeutic agents .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)biphenyl
- 2-(Chloromethyl)biphenyl
- 2-(Bromomethyl)biphenyl
Comparison: 2-(Difluoromethyl)biphenyl is unique due to the presence of two fluorine atoms, which impart distinct electronic properties compared to its analogs. For instance, 2-(Trifluoromethyl)biphenyl has three fluorine atoms, making it more electron-withdrawing and potentially more reactive in certain contexts . The difluoromethyl group also offers a balance between stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H10F2 |
|---|---|
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-phenylbenzene |
InChI |
InChI=1S/C13H10F2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13H |
Clave InChI |
AMSVWDFSTNMNTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


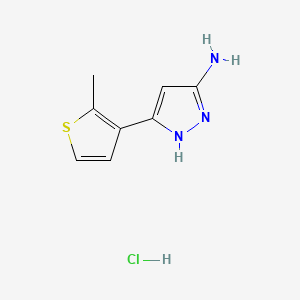
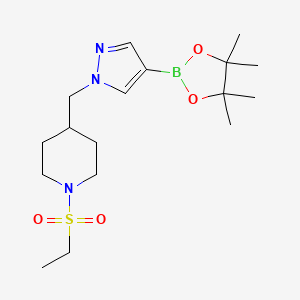
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
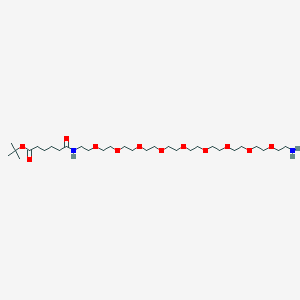


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)


